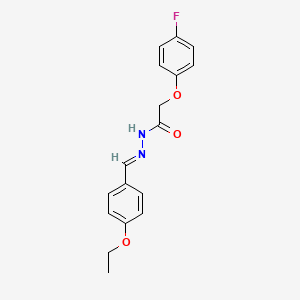![molecular formula C16H24F2N2O3S B5536617 (3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)
(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine" often involves multi-step organic reactions, starting from basic building blocks like sulfonamides, pyrrolidine, and difluoromethoxy phenyl derivatives. A common method includes the coupling of sulfonamides with halogenated compounds in the presence of a catalyst, such as CuI, to form the desired sulfonamide backbone. Such procedures are highlighted in the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, showcasing the adaptability of sulfonamide chemistry in creating complex structures (Králová et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrrolidinamine core, substituted at various positions to introduce the difluoromethoxy phenyl group and the dimethyl propyl chain. Structural analyses often involve X-ray crystallography or NMR spectroscopy to elucidate the conformation and stereochemistry of the molecule. For instance, the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active inverse agonists highlights the importance of precise molecular architecture for biological activity (Duan et al., 2019).
Chemical Reactions and Properties
Compounds like "(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine" participate in various chemical reactions, including Michael addition, cycloadditions, and more, showcasing their reactivity towards nucleophiles and electrophiles alike. For example, the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides presents a method for the synthesis of 2-aryl-1-sulfonylpyrrolidines, demonstrating the compound's versatility in forming new bonds and structures (Smolobochkin et al., 2017).
Scientific Research Applications
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showing high thermal stability and mechanical strength. These materials, due to their solubility in organic solvents and low dielectric constants, are suitable for high-performance applications in electronics and materials science (Liu et al., 2013).
Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective Inverse Agonists
Phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives were identified as selective RORγt inverse agonists, showing potential in treating autoimmune diseases by modulating immune response. These compounds demonstrate the importance of structure-based design in drug discovery, highlighting the therapeutic potential of sulfone-containing molecules (Duan et al., 2019).
Divergent Chemical Synthesis of Prolines Bearing Fluorinated One-Carbon Units
This research explored the synthesis of prolines with fluorinated groups at the 4-position, utilizing nucleophilic cyclizations. The study underscores the utility of fluorinated and sulfonamide groups in synthesizing biologically active molecules with potential pharmaceutical applications (Nadano et al., 2006).
Synthesis and Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamide derivatives were synthesized and demonstrated antimicrobial activities, showcasing the role of sulfonamides in developing new antimicrobial agents. This study emphasizes the broad applicability of sulfonamide-containing compounds in medicinal chemistry (Zareef et al., 2008).
properties
IUPAC Name |
(3S,4R)-1-[4-(difluoromethoxy)phenyl]sulfonyl-N,N-dimethyl-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2N2O3S/c1-4-5-12-10-20(11-15(12)19(2)3)24(21,22)14-8-6-13(7-9-14)23-16(17)18/h6-9,12,15-16H,4-5,10-11H2,1-3H3/t12-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLREMIHLBDEMZ-IUODEOHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)